Lhrh (2-10)

Description

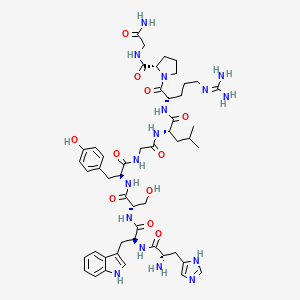

The exact mass of the compound (2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lhrh (2-10) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lhrh (2-10) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H70N16O11/c1-27(2)17-36(45(73)62-35(9-5-15-56-50(53)54)49(77)66-16-6-10-40(66)48(76)58-23-41(52)69)61-42(70)24-59-44(72)37(18-28-11-13-31(68)14-12-28)64-47(75)39(25-67)65-46(74)38(19-29-21-57-34-8-4-3-7-32(29)34)63-43(71)33(51)20-30-22-55-26-60-30/h3-4,7-8,11-14,21-22,26-27,33,35-40,57,67-68H,5-6,9-10,15-20,23-25,51H2,1-2H3,(H2,52,69)(H,55,60)(H,58,76)(H,59,72)(H,61,70)(H,62,73)(H,63,71)(H,64,75)(H,65,74)(H4,53,54,56)/t33-,35-,36-,37-,38-,39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFYTQZGHCJQNE-YJXWTMGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H70N16O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191661 |

Source

|

| Record name | LHRH (2-10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1071.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38280-53-4 |

Source

|

| Record name | LHRH (2-10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038280534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHRH (2-10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Des-pglu1-luteinizing hormone-releasing hormone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity Profile: LHRH (2-10) Fragment vs. Native GnRH

The following technical guide provides an in-depth analysis of the biological activity, structural determinants, and pharmacological distinctions between the LHRH (2-10) fragment and native GnRH.

Executive Summary

The decapeptide Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] Its biological activity is strictly dependent on specific structural motifs, particularly the N-terminal pyroglutamic acid (pGlu) and the C-terminal glycinamide.

The LHRH (2-10) fragment (Sequence: His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) represents the primary metabolic product generated by the action of Pyroglutamyl Peptidase I (PPI) on native GnRH.

Key Technical Conclusion:

Unlike native GnRH, the LHRH (2-10) fragment exhibits negligible biological activity at the pituitary GnRH receptor (GnRHR1). The removal of the pGlu1 residue disrupts the peptide's capacity to adopt the bioactive

Structural Biochemistry & Conformational Dynamics

The drastic difference in potency between native GnRH and the 2-10 fragment highlights the critical role of the N-terminus in receptor ligand interactions.

Primary Sequence Comparison

| Peptide | Sequence | N-Terminus | C-Terminus | MW (Da) |

| Native GnRH | pGlu -His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Pyroglutamic Acid (Lactam ring) | Amide | 1182.3 |

| LHRH (2-10) | H -His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Free Histidine Amine | Amide | 1071.2 |

The "pGlu-Effect" on Bioactivity

The N-terminal pyroglutamic acid is not merely a protecting group; it is a structural anchor.

-

Hydrogen Bonding: The lactam ring of pGlu1 participates in intramolecular hydrogen bonding with the amide nitrogen of Gly6 or other backbone elements, stabilizing a folded

-turn conformation. -

Receptor Pocket Fit: The mammalian GnRH receptor (GnRHR1) contains a specific hydrophobic pocket formed by transmembrane helices TM2 and TM7 that accommodates the pGlu1 residue.

-

Consequence of Deletion: The 2-10 fragment, lacking pGlu1, exists as a disordered linear chain in solution. It cannot penetrate the receptor's binding pocket effectively, resulting in a binding affinity (

) decrease of

Receptor Pharmacology & Signaling[3][4]

Binding Affinity and Potency

The biological response is mediated via the

-

Native GnRH: Acts as a full agonist.

- (Binding): ~0.2 - 0.5 nM

- (LH Release): ~1 - 5 nM

-

LHRH (2-10):

- (Binding): > 1,000 nM (often undetectable in standard ranges)

-

Bioactivity: < 0.1% of native GnRH. In high-concentration in vitro assays (

M), it may elicit a minimal, non-physiological LH release, likely due to weak non-specific interactions or trace contamination with native peptide.

Signaling Pathway Visualization

The following diagram illustrates the divergent fates of Native GnRH (Activation) versus the 2-10 Fragment (Inactivation).

Figure 1: Comparative signaling dynamics. Native GnRH activates the Gq-PLC-Ca2+ cascade, while enzymatic conversion to LHRH (2-10) effectively terminates the signal.

Experimental Protocols

For researchers validating these peptides, the following self-validating protocols ensure accurate differentiation between the native hormone and its metabolite.

Protocol A: Comparative In Vitro Bioassay (LH Release)

Objective: Quantify the

Materials:

-

Primary rat anterior pituitary cells (dispersed).

-

Assay Buffer: DMEM + 0.1% BSA + 10 mM HEPES.

-

Peptides: Native GnRH (Standard) and LHRH (2-10) (Test).

Workflow:

-

Cell Preparation: Seed

pituitary cells/well in 24-well plates. Incubate 72h at 37°C ( -

Wash: Wash cells

with warm Assay Buffer to remove basal secreted hormones. -

Challenge: Treat cells in triplicate with increasing concentrations of peptide:

-

Native GnRH:

M to -

LHRH (2-10):

M to

-

-

Incubation: Incubate for 4 hours at 37°C.

-

Harvest: Collect supernatant. Centrifuge at 2000 x g for 5 min to remove debris.

-

Quantification: Measure LH levels via RIA or ELISA.

-

Data Analysis: Plot Dose-Response curves (Sigmoidal variable slope).

-

Validation Criteria: Native GnRH must show

nM. LHRH (2-10) should show no plateau or response only at

-

Protocol B: Receptor Binding Competition Assay

Objective: Determine the inhibition constant (

Workflow Visualization:

Figure 2: Radioligand competition binding workflow. Note the incubation at 4°C is critical to prevent enzymatic degradation of the native ligand during the assay.

References

-

Schally, A. V., et al. (1971). "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications. Link

-

Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews. Link

-

Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors."[3][4][5][6] Endocrine Reviews. Link

-

Bauer, K. (1994). "Degradation and biological inactivation of thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH)." In: Methods in Enzymology. Link

-

Perrett, S., & McArdle, C. A. (2013). "Molecular mechanisms of GnRH signaling: integrating calcium, kinases and gene expression." Reproduction. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]

A Technical Guide to the Molecular Interaction Between LHRH/GnRH and its Receptor

Focus on the LHRH (2-10) Fragment as a Modulator of Receptor Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), and its receptor (GnRHR) is a cornerstone of reproductive endocrinology and a critical target for therapeutic intervention in oncology and various hormonal disorders. The GnRHR, a member of the G protein-coupled receptor (GPCR) family, possesses unique structural features that dictate its signaling output. While the binding and activation mechanism of the full GnRH decapeptide is well-studied, the roles of its fragments, such as LHRH (2-10), are less understood but mechanistically significant. This guide provides an in-depth analysis of the GnRHR structure, the canonical signaling pathways it governs, and the molecular mechanics of ligand binding. We will use the well-characterized full decapeptide as a framework to hypothesize the molecular interaction of the LHRH (2-10) fragment, positing its role as a competitive antagonist. Furthermore, this document details the key experimental methodologies essential for dissecting these interactions, offering field-proven insights into experimental design and interpretation for drug development professionals.

The Gonadotropin-Releasing Hormone Receptor (GnRHR): A Unique GPCR

The GnRHR is a member of the rhodopsin-like, class A family of GPCRs, which are characterized by a seven-transmembrane (7TM) helical domain structure.[1][2] It plays a central role in regulating reproduction by binding GnRH in the anterior pituitary, which in turn stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4]

Atypical Structure: The Missing C-Terminal Tail

Unlike the vast majority of GPCRs, the mammalian (type I) GnRHR is distinguished by the absence of a cytoplasmic C-terminal tail.[1][5] This intracellular tail in other GPCRs is typically rich in serine and threonine residues that, upon agonist-induced receptor activation, become phosphorylated. This phosphorylation event recruits β-arrestins, which mediate receptor desensitization and internalization. The natural absence of this tail in the GnRHR means it evades rapid desensitization and internalizes slowly, a feature critical to its physiological function.[5][6] This sustained signaling capacity is a key consideration in the design of both agonist and antagonist therapies.

Conserved Networks and Structural Integrity

The structural integrity of the GnRHR is maintained by a network of non-covalent interactions that bridge the transmembrane helices.[1] Approximately 40 of these interhelical contacts are conserved across class A GPCRs, irrespective of their activation state, forming a stable receptor core.[1] Many mutations associated with congenital hypogonadotropic hypogonadism (cHH) disrupt these contacts, leading to receptor misfolding and decreased expression on the cell surface.[1][7] The transition from an inactive to an active state involves a rearrangement of a different set of conformation-specific contacts, which allows the receptor to bind and activate intracellular G proteins.[1][3]

The Ligands: GnRH Decapeptide and its (2-10) Fragment

Native LHRH (GnRH): Structure and Function

The native LHRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).[8] Its N-terminal (pGlu¹, His², Trp³) and C-terminal (Pro⁹, Gly-NH₂¹⁰) residues are highly conserved and crucial for both receptor binding and activation.[9] The peptide adopts a β-turn conformation, which is essential for fitting into the receptor's binding pocket.[9][10] The pyroglutamic acid (pGlu) at position 1 and the histidine at position 2 are considered the "message" sequence, critical for triggering the conformational change that leads to receptor activation.

The LHRH (2-10) Fragment: A Putative Endogenous Modulator

LHRH is subject to enzymatic degradation in vivo, and one of the resulting products is the LHRH (2-10) fragment (His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). This fragment lacks the pGlu¹ residue. Studies on LHRH fragments have shown that the absence of this N-terminal residue abolishes the ability to stimulate gonadotropin release.[11] Therefore, LHRH (2-10) is unable to act as an agonist. However, by retaining the bulk of the peptide sequence, it can still interact with the receptor, suggesting a potential role as a competitive antagonist or an allosteric modulator.

Molecular Mechanism of Receptor Activation by Native LHRH

The binding of the full LHRH decapeptide to the GnRHR is a complex, multi-point interaction that leads to a specific conformational change in the receptor, shifting it from an inactive to an active state.

Key Ligand-Receptor Contact Points

Through extensive site-directed mutagenesis and molecular modeling studies, a detailed map of the ligand-receptor interface has been developed.[12] Key interactions include:

-

pGlu¹ (Ligand) ↔ Asn⁵.³⁹ (Receptor): The N-terminal pGlu is proposed to form a hydrogen bond with Asn in the fifth transmembrane helix (TM5).[9] This interaction is a critical anchor and is absent in the LHRH (2-10) fragment.

-

His² (Ligand) ↔ Asp²⁶¹/Lys³.³² (Receptor): The second residue, His², engages in a crucial interaction with Asp in TM2 and Lys in TM3. This contact is believed to be the primary trigger for receptor activation.[9]

-

Arg⁸ (Ligand) ↔ Asp⁷.³² (Receptor): A salt bridge between the positively charged Arg⁸ of the ligand and the negatively charged Asp in TM7 serves as a key binding determinant, stabilizing the ligand in the pocket.[9]

-

Gly-NH₂¹⁰ (Ligand) ↔ Asn²⁶⁵ (Receptor): The C-terminal amide group forms a hydrogen bond with Asn in TM2, anchoring the tail of the peptide.[9]

The Activation Cascade: From Binding to G Protein Coupling

Agonist binding initiates a series of conformational changes within the receptor. The interaction at the His² position is thought to disrupt a network of "inactive state" interhelical contacts, particularly between TM3 and TM6.[1][3] This allows the transmembrane helices to rearrange, creating a binding site on the intracellular surface for the heterotrimeric G protein, Gαq/11.[3] This conformational shift enables the receptor to act as a guanine nucleotide exchange factor (GEF), catalyzing the exchange of GDP for GTP on the Gα subunit, leading to its activation and the initiation of downstream signaling.[3]

The LHRH (2-10) Interaction: A Mechanistic Hypothesis

Based on the activation mechanism of the full peptide, the interaction of LHRH (2-10) can be understood as an incomplete binding event that fails to trigger activation.

-

Competitive Occupancy: The LHRH (2-10) fragment retains residues 2 through 10, including the critical Arg⁸ and the C-terminal amide. These residues likely allow the fragment to occupy the binding pocket, engaging with key anchoring points like Asp⁷.³² and Asn²⁶⁵.

-

Failure of Activation: By lacking the N-terminal pGlu¹, the fragment cannot form the crucial initial contact with Asn⁵.³⁹. More importantly, without His², it cannot engage the Asp²⁶¹/Lys³.³² "activation switch." Consequently, the receptor remains in its inactive conformation, unable to couple to and activate G proteins.

-

Antagonistic Action: By occupying the binding site without causing activation, LHRH (2-10) acts as a competitive antagonist, blocking the binding of the full, active LHRH decapeptide.

Downstream Signaling Cascades

Upon successful activation by an agonist, the GnRHR primarily signals through the Gαq/11 pathway.[3][5][13]

The Canonical Gq/11 Pathway

-

G Protein Activation: The agonist-bound GnRHR activates the Gαq/11 G protein.[3][8]

-

PLC Activation: The activated Gαq/11 subunit stimulates the enzyme Phospholipase C (PLC).[14][15]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15]

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[14][15]

-

PKC Activation: The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC).[14]

-

Cellular Response: These signaling events culminate in the synthesis and secretion of LH and FSH from the pituitary gonadotropes.[5]

Diagram: GnRHR Gαq/11 Signaling Pathway

Caption: Canonical Gαq/11 signaling pathway activated by LHRH agonists.

Key Methodologies for Elucidating the Ligand-Receptor Interaction

A multi-faceted experimental approach is required to fully characterize the molecular mechanisms of ligand-receptor interactions.

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a ligand for its receptor.[16] A competitive binding assay, used to determine the binding affinity (Ki) of an unlabeled compound (like LHRH (2-10)), is particularly valuable.

-

Membrane Preparation:

-

Culture cells expressing the GnRHR (e.g., COS-7, HEK293, or pituitary cell lines like αT3-1).[4]

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in a suitable binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[17]

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]Buserelin or [³H]GnRH), and binding buffer.[4][18]

-

Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled agonist (e.g., 1 µM unlabeled GnRH) to saturate all specific binding sites.

-

Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the unlabeled test compound (e.g., LHRH (2-10)).

-

-

Incubation:

-

Separation and Counting:

-

Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[17]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Caption: Experimental workflow for a competitive radioligand binding assay.

Site-Directed Mutagenesis

This technique is indispensable for identifying the specific amino acid residues in the receptor that are critical for ligand binding or receptor activation.[19][20]

-

Hypothesis: Based on structural models or sequence alignments, hypothesize that a specific residue (e.g., Asp⁷.³²) is critical for binding Arg⁸ of LHRH.

-

Mutagenesis: Use a commercial kit to introduce a point mutation into the GnRHR cDNA, changing the codon for the target residue (e.g., Asp to Ala to neutralize the charge, or to Glu to conserve the charge but alter the side chain length).

-

Expression: Transfect mammalian cells (e.g., COS-7) with the wild-type (WT) and mutant receptor cDNA.

-

Validation: Confirm expression of both WT and mutant receptors, for instance via Western blot or by binding with a radioligand that binds to a region unaffected by the mutation.

-

Functional Testing: Perform radioligand binding assays to see if the mutation affects ligand affinity (a change in Kd or Ki). Conduct functional assays (e.g., measuring inositol phosphate production) to see if the mutation affects receptor activation (a change in EC₅₀ or Emax).[21]

-

Interpretation: A significant loss in binding affinity after mutating Asp⁷.³² to Ala would strongly support a direct role for this residue in binding the ligand.

Cross-linking and Spectroscopic Techniques

To gain direct evidence of physical proximity between the ligand and receptor, advanced biophysical techniques can be employed.

-

Photochemical Cross-linking: Involves synthesizing a peptide analog containing a photo-reactive unnatural amino acid (e.g., p-benzoyl-l-phenylalanine, Bpa).[22][23] Upon UV irradiation, the Bpa will form a covalent bond with the nearest residue(s) on the receptor. Subsequent receptor digestion and mass spectrometry can identify the exact site of cross-linking.[22]

-

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can provide dynamic information about the conformational changes that occur in both the ligand and the receptor during the binding process.[19][24]

Implications for Therapeutic Development

A granular understanding of the LHRH-GnRHR interaction is fundamental to the rational design of novel therapeutics.

-

Agonist Design: Super-agonists (e.g., Leuprolide, Goserelin) were developed by modifying the native LHRH sequence to increase receptor affinity and resist enzymatic degradation.[8][25] For example, substituting Gly⁶ with a D-amino acid stabilizes the β-turn conformation, enhancing binding.[8] These agonists cause initial stimulation followed by profound receptor downregulation and desensitization, effectively achieving medical castration.[13][26][27]

-

Antagonist Design: Modern antagonists (e.g., Cetrorelix, Degarelix) are designed with multiple amino acid substitutions to occupy the binding pocket with high affinity but without triggering the activation switch.[8][25] Understanding that His² is the key to activation allows for its targeted replacement to create pure antagonists that cause an immediate suppression of gonadotropins without an initial flare.[8]

-

Targeted Drug Delivery: The overexpression of GnRHR on various cancer cells (including prostate, breast, and ovarian) allows for the use of LHRH analogs as targeting moieties to deliver cytotoxic drugs or nanoparticles directly to tumors, minimizing off-target toxicity.[15][28][29]

Conclusion

The molecular interaction between LHRH and its receptor is a finely tuned process governed by specific, multi-point contacts that translate ligand binding into a precise signaling cascade. While the full decapeptide acts as a potent agonist by engaging a molecular "activation switch," fragments like LHRH (2-10) that lack the critical N-terminal residues likely function as competitive antagonists. A deep, mechanistic understanding, derived from a combination of binding assays, mutagenesis, and advanced biophysical techniques, is not merely of academic interest. It provides the foundational knowledge required for the rational design and development of next-generation agonists, antagonists, and targeted therapies for a host of human diseases.

References

-

Morgan, K., & Millar, R. P. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology, 8, 284. [Link]

-

Millar, R. P., & Newton, C. L. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. PubMed, 29109707. [Link]

-

Fromme, B. J., et al. (2001). Structures of GnRHs and the human GnRH receptor. ResearchGate. [Link]

-

Millar, R. P., & Newton, C. L. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Semantic Scholar. [Link]

-

Vaidehi, N., et al. (2020). Capturing Peptide–GPCR Interactions and Their Dynamics. PMC. [Link]

-

Stojilkovic, S. S., et al. (1998). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using GnRH Receptor-Expressing Pituitary Cell Lines. Endocrine Reviews, 19(5), 521–542. [Link]

-

El-Kholy, S., et al. (2023). Physiology, Gonadotropin-Releasing Hormone. StatPearls. [Link]

-

Hislop, J. N., et al. (2010). Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors. PMC. [Link]

-

Di Fiore, A., & D'Aniello, A. (2007). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system. Human Reproduction Update, 13(6), 567–580. [Link]

-

Conn, P. M., et al. (1983). Agents That Decrease Gonadotropin-Releasing Hormone (GnRH) Receptor Internalization Do Not Inhibit GnRH-mediated Gonadotrope Desensitization. PubMed. [Link]

-

Vaidehi, N., et al. (2020). Capturing Peptide–GPCR Interactions and Their Dynamics. ResearchGate. [Link]

-

Morgan, K., & Millar, R. P. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology. [Link]

-

Maya-Nunez, G., et al. (2002). Two common naturally occurring mutations in the human gonadotropin-releasing hormone (GnRH) receptor have differential effects on gonadotropin gene expression and on GnRH-mediated signal transduction. PubMed. [Link]

-

Li, Y., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

-

Ji, Z., et al. (2015). Cross-linking strategies to study peptide ligand-receptor interactions. PubMed. [Link]

-

Ji, Z., et al. (2015). Cross-linking Strategies to Study Peptide Ligand–Receptor Interactions. ResearchGate. [Link]

-

Millar, R. P., et al. (2008). Diversity of actions of GnRHs mediated by ligand-induced selective signaling. PMC. [Link]

-

Arora, K. K., et al. (1997). Mutations of the Conserved DRS Motif in the Second Intracellular Loop of the Gonadotropin- Releasing Hormone Receptor Affect Signal Transduction. Molecular Endocrinology, 11(5), 579–586. [Link]

-

Perrin, M. H., et al. (1980). Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists. PubMed. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Zarrabi, S., et al. (2023). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. PMC. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Sealfon, S. C., et al. (1997). Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor. Endocrine Reviews, 18(2), 180–205. [Link]

-

Zarrabi, S., et al. (2023). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. MDPI. [Link]

-

Rick, F. G., et al. (2024). Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. Nature. [Link]

-

Block, N. L., et al. (2022). Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection. PMC. [Link]

-

Schally, A. V., & Comaru-Schally, A. M. (2000). Mode of Action of LHRH Analogs. Holland-Frei Cancer Medicine. [Link]

-

He, H., et al. (2012). LHRH-Targeted Drug Delivery Systems for Cancer Therapy. PMC. [Link]

-

Marchetti, B., et al. (1989). Luteinizing Hormone-Releasing Hormone Signaling at the Lymphocyte Involves Stimulation of Interleukin-2 Receptor Expression. Endocrinology, 125(5), 2677–2685. [Link]

-

Pinski, J., et al. (1996). Effects of long-term treatment with the luteinizing hormone-releasing hormone (LHRH) agonist Decapeptyl and the LHRH antagonist Cetrorelix on the levels of pituitary LHRH receptors and their mRNA expression in rats. PNAS. [Link]

-

Sealfon, S. C., et al. (1997). Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor. Endocrine Reviews. [Link]

-

Hansel, W., et al. (2014). LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells. PMC. [Link]

-

Conn, P. M. (2018). Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). GLOWM. [Link]

-

Pinski, J., et al. (1996). Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats. PMC. [Link]

-

Reynolds, C. A. (2018). Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers in Endocrinology. [Link]

-

Lavoie, M., et al. (1988). Effect of luteinizing hormone releasing hormone (LHRH) and [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide on alpha-subunit and LH beta mRNA levels in rat anterior pituitary cells in primary culture. SciSpace. [Link]

Sources

- 1. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Diversity of actions of GnRHs mediated by ligand-induced selective signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two common naturally occurring mutations in the human gonadotropin-releasing hormone (GnRH) receptor have differential effects on gonadotropin gene expression and on GnRH-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 26. pnas.org [pnas.org]

- 27. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Paradigm of N-Terminal LHRH Fragments: From Metabolic Byproducts to Bioactive Regulators

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

For decades, the study of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), has centered on the full decapeptide and its synthetic analogs. These molecules are cornerstones in reproductive medicine and oncology, primarily through their action on the pituitary GnRH receptor (GnRH-R). However, a growing body of evidence compels a shift in perspective, suggesting that the metabolic fragments of LHRH, particularly those with N-terminal deletions, are not mere inactive byproducts but possess distinct and significant physiological roles. This guide provides an in-depth technical exploration of the current understanding of these fragments, their known and putative functions, the experimental methodologies to elucidate their activity, and their potential as novel therapeutic targets. We will delve into the nuanced world of LHRH metabolism, receptor interactions beyond the canonical GnRH-R, and the signaling cascades they trigger, offering a forward-looking perspective for researchers in endocrinology, oncology, and drug discovery.

Introduction: Beyond the Decapeptide

The canonical understanding of LHRH physiology revolves around its pulsatile release from the hypothalamus and its subsequent binding to GnRH-R on pituitary gonadotrophs, triggering the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This axis is the master regulator of gonadal function. The therapeutic utility of LHRH analogs, both agonists and antagonists, is predicated on their ability to manipulate this pathway, leading to either stimulation or profound suppression of gonadotropin release.[2][3]

Native LHRH is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) with a notoriously short half-life of 2 to 4 minutes in humans, a consequence of rapid enzymatic degradation.[2][4] This degradation is not a random process but is mediated by specific peptidases, leading to the generation of a variety of peptide fragments. Historically, these fragments were dismissed as inactive metabolites. However, this view is being challenged by emerging research demonstrating that at least one of these fragments, the N-terminal pentapeptide LHRH-(1-5), possesses intrinsic biological activity, opening a new frontier in LHRH research.[5]

This guide will navigate this evolving landscape, providing a comprehensive overview of the physiological roles of N-terminal deleted LHRH fragments, with a particular focus on LHRH-(1-5), and will also explore the less-understood activities of other fragments.

The Metabolic Landscape of LHRH and the Generation of N-Terminal Deleted Fragments

The in vivo degradation of LHRH is a critical aspect of its physiology, ensuring its pulsatile signaling. Several enzymes are implicated in its metabolism, with cleavage occurring at multiple sites along the peptide backbone. A key enzyme in the generation of N-terminal fragments is the neutral endopeptidase 24.15 (EP24.15), a metalloendopeptidase that cleaves the Tyr5-Gly6 bond of LHRH to produce the N-terminal fragment LHRH-(1-5) and the C-terminal fragment LHRH-(6-10).[5] Other enzymes, such as prolyl endopeptidase and pyroglutamyl peptidase I, also contribute to LHRH degradation, generating a complex milieu of fragments.[6]

The identification and quantification of these fragments in biological samples are crucial for understanding their physiological relevance. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

Experimental Protocol: Identification of LHRH Metabolites by Nano-LC/MS

This protocol provides a general framework for the identification of LHRH degradation products in a biological matrix (e.g., cell culture supernatant, tissue homogenate).

Objective: To identify and characterize N-terminal deleted LHRH fragments.

Materials:

-

Sample containing LHRH and its potential metabolites.

-

Nano-liquid chromatography system.

-

Orbitrap mass spectrometer.

-

C18 reverse-phase nano-LC column.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

LHRH standard and predicted fragment standards (if available).

-

Database search software (e.g., PEAKS, Mascot).

Procedure:

-

Sample Preparation: Clarify the biological sample by centrifugation to remove cellular debris. Solid-phase extraction (SPE) may be necessary to concentrate the peptides and remove interfering substances.

-

Nano-LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Equilibrate the column with 95% Solvent A and 5% Solvent B.

-

Apply a linear gradient of Solvent B to elute the peptides. The gradient parameters should be optimized based on the expected hydrophobicity of the fragments.

-

-

Mass Spectrometry Analysis:

-

Couple the nano-LC eluent to the Orbitrap mass spectrometer.

-

Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full scan are selected for fragmentation (MS/MS).

-

Set the mass spectrometer to perform high-resolution scans for both precursor and fragment ions.

-

-

Data Analysis:

-

Process the raw MS data to identify the mass-to-charge ratio (m/z) of the precursor ions and their corresponding fragment ions.

-

Utilize database search algorithms to identify the peptides by matching the experimental MS/MS spectra against a database containing the LHRH sequence and its potential modifications and truncations.

-

For unexpected fragments, de novo sequencing approaches can be employed to determine the amino acid sequence directly from the MS/MS data.[7]

-

Causality Behind Experimental Choices:

-

Nano-LC: Provides high-resolution separation of complex peptide mixtures, which is essential for distinguishing between closely related LHRH fragments.[7]

-

Orbitrap Mass Spectrometer: Offers high mass accuracy and resolution, enabling the confident identification of peptides and their modifications, even those with small mass shifts.[7]

-

Data-Dependent Acquisition: Allows for the automated and unbiased selection of precursor ions for fragmentation, maximizing the identification of peptides in a complex sample.

The Bioactivity of LHRH-(1-5): A Paradigm Shift

The most well-characterized N-terminal deleted LHRH fragment is the pentapeptide LHRH-(1-5) (pGlu-His-Trp-Ser-Tyr). Contrary to being an inert degradation product, LHRH-(1-5) has been shown to exert distinct biological effects, suggesting a role as a bioactive peptide in its own right.

Regulation of LHRH Gene Expression

One of the most intriguing functions of LHRH-(1-5) is its ability to regulate the expression of its parent molecule, LHRH. In the GT1-7 immortalized hypothalamic GnRH neuronal cell line, LHRH-(1-5) has been shown to stimulate LHRH gene expression at the post-transcriptional level.[8] This finding is in stark contrast to the auto-inhibitory effect of the full-length LHRH decapeptide on its own gene expression. This suggests a sophisticated feedback mechanism where the metabolic byproduct of LHRH can positively regulate its synthesis.

This stimulatory effect of LHRH-(1-5) on LHRH gene expression is mediated through the calcium/calmodulin-dependent protein kinase (CaMK) pathway.[8]

A Novel Receptor: GPR173

The discovery that LHRH-(1-5) exerts biological effects independent of the canonical GnRH-R prompted the search for its own receptor. Recent studies have identified the G protein-coupled receptor 173 (GPR173), also known as SREB3, as a putative receptor for LHRH-(1-5).[5][9] GPR173 is a highly conserved receptor expressed in the brain and peripheral tissues, including reproductive organs.[9]

The activation of GPR173 by LHRH-(1-5) has been linked to the inhibition of cellular migration in a GnRH-secreting cell line, suggesting a potential role in neuronal development and guidance.[5]

GPR173 Signaling Pathways

GPR173 appears to couple to multiple downstream signaling pathways, including the canonical Gs-mediated cyclic AMP (cAMP)/protein kinase A (PKA)-CREB pathway and non-canonical β-arrestin pathways.[9] The activation of these pathways can lead to a diverse range of cellular responses, including the regulation of gene expression, cell proliferation, and mitochondrial biogenesis.[9]

Exploring the Uncharted Territory: Other N-Terminal Deleted Fragments

While LHRH-(1-5) has garnered the most attention, the metabolic breakdown of LHRH generates a variety of other N-terminal deleted fragments, such as LHRH(2-10), LHRH(3-10), and LHRH(4-10).[10][11] The physiological roles of these fragments are largely unknown and represent a significant gap in our understanding of LHRH biology.

Preliminary studies on C-terminal fragments of a highly active LHRH analog have shown that even shorter peptides can retain biological activity, such as inducing ovulation and LH/FSH release.[10] This provides a rationale for investigating the potential bioactivity of N-terminal deleted fragments of the native LHRH.

Future research should focus on systematically synthesizing these fragments and screening them for biological activity using a battery of in vitro assays.

Methodologies for Characterizing the Bioactivity of N-Terminal Deleted LHRH Fragments

A multi-pronged experimental approach is necessary to fully characterize the physiological roles of N-terminal deleted LHRH fragments. This includes peptide synthesis, receptor binding assays, and functional cell-based assays.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of LHRH fragments is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of LHRH Fragments

Objective: To synthesize N-terminal deleted LHRH fragments.

Materials:

-

Rink amide resin (for C-terminal amide).

-

Fmoc-protected amino acids.

-

Coupling reagents (e.g., HBTU, HATU).

-

Base (e.g., DIPEA, NMM).

-

Deprotection solution: 20% piperidine in DMF.

-

Cleavage cocktail (e.g., TFA/TIS/water).

-

DMF, DCM (peptide synthesis grade).

-

HPLC for purification.

-

Mass spectrometer for characterization.

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Activate the C-terminal amino acid of the desired fragment with a coupling reagent and a base.

-

Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.[12][13]

Causality Behind Experimental Choices:

-

Fmoc Chemistry: Offers mild deprotection conditions, which minimizes side reactions and is compatible with a wide range of amino acid protecting groups.[12]

-

Rink Amide Resin: Directly yields a C-terminally amidated peptide upon cleavage, mimicking the native LHRH structure.[12]

-

HPLC Purification: Is essential to remove deletion sequences and other impurities generated during synthesis, ensuring a high-purity product for biological assays.

Receptor Binding Assays

To determine if N-terminal deleted LHRH fragments interact with known or novel receptors, radioligand binding assays are indispensable.

Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To assess the binding affinity of LHRH fragments to specific receptors (e.g., GnRH-R, GPR173).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [125I]-LHRH agonist).

-

Unlabeled LHRH fragment (competitor).

-

Binding buffer.

-

Filtration apparatus and glass fiber filters.

-

Gamma counter.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled LHRH fragment.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value, which can be used to calculate the binding affinity (Ki) of the fragment.[14][15]

Causality Behind Experimental Choices:

-

Radiolabeled Ligand: Provides a highly sensitive method for detecting and quantifying ligand-receptor binding.[14]

-

Competition Format: Allows for the determination of the binding affinity of unlabeled compounds (the LHRH fragments) by their ability to displace the binding of a known radiolabeled ligand.[15]

-

Filtration: Is a rapid and effective method for separating bound and free radioligand, which is crucial for obtaining accurate binding data.[16]

Functional Cell-Based Assays

To investigate the downstream effects of LHRH fragment binding, a variety of cell-based assays can be employed.

-

Calcium Imaging Assays: To measure changes in intracellular calcium concentrations, which are a hallmark of Gq-coupled GPCR activation (like the canonical GnRH-R).[17][18]

-

cAMP Assays: To measure changes in intracellular cAMP levels, which are indicative of Gs or Gi-coupled GPCR activation (like GPR173).

-

Cell Proliferation Assays: To determine the effect of the fragments on the growth of cancer cell lines that express LHRH receptors or GPR173. Assays such as the MTT or BrdU incorporation assays can be used.[19][20]

-

Gonadotropin Release Assays: To assess the ability of the fragments to stimulate or inhibit LH and FSH release from primary pituitary cell cultures or pituitary cell lines.[21]

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

Objective: To evaluate the effect of N-terminal deleted LHRH fragments on the proliferation of cancer cells.

Materials:

-

Cancer cell line expressing the target receptor (e.g., LNCaP, MCF-7).

-

96-well cell culture plates.

-

LHRH fragment solutions at various concentrations.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the LHRH fragment for a defined period (e.g., 48-72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the fragment concentration and determine the IC50 value.[19]

Causality Behind Experimental Choices:

-

MTT Assay: Is a colorimetric assay that measures the metabolic activity of cells, which is an indirect measure of cell viability and proliferation. It is a widely used, robust, and high-throughput method.

-

Dose-Response Curve: Allows for the determination of the potency of the LHRH fragment in inhibiting cell proliferation (IC50 value).

Potential Therapeutic Implications and Future Directions

The discovery of bioactive N-terminal deleted LHRH fragments opens up new avenues for therapeutic intervention.

-

Novel Drug Targets: GPR173 and potentially other undiscovered receptors for LHRH fragments represent novel targets for the development of drugs to treat a range of conditions, including reproductive disorders and cancer.

-

Targeted Cancer Therapy: The differential expression of these receptors in cancerous versus healthy tissues could be exploited for targeted drug delivery.

-

Biomarkers: The levels of specific LHRH fragments in biological fluids could serve as biomarkers for certain diseases or as indicators of treatment response.

Future research in this field should focus on:

-

Deconvoluting the physiological roles of the full spectrum of N-terminal deleted LHRH fragments.

-

Identifying and characterizing the receptors for these fragments.

-

Elucidating the downstream signaling pathways activated by these fragment-receptor interactions.

-

Investigating the therapeutic potential of targeting these novel pathways in preclinical models of disease.

Conclusion

The traditional view of LHRH metabolism as a simple inactivation process is being replaced by a more nuanced understanding of the bioactivity of its fragments. The N-terminal deleted fragment LHRH-(1-5) has emerged as a key player in the regulation of LHRH gene expression and cellular migration, acting through its own receptor, GPR173. The physiological roles of other N-terminal deleted fragments remain an exciting and largely unexplored area of research. This guide has provided a comprehensive overview of the current knowledge and the experimental tools necessary to further investigate this burgeoning field. By embracing this new paradigm, researchers and drug development professionals can unlock the potential of these once-overlooked fragments to develop novel diagnostics and therapeutics.

References

-

Stimulation of luteinizing hormone-releasing hormone (LHRH) gene expression in GT1-7 cells by its metabolite, LHRH-(1-5). PubMed. [Link]

-

GPR173 Gene - Ma'ayan Lab – Computational Systems Biology. [Link]

-

GPR173 - Wikipedia. [Link]

-

The Novel Actions of the Metabolite GnRH-(1-5) are Mediated by a G Protein-Coupled Receptor. PubMed Central. [Link]

-

GPR173 Gene - G Protein-Coupled Receptor 173 - GeneCards. [Link]

-

STUDIES WITH FRAGMENTS OF A HIGHLY ACTIVE ANALOGUE OF LUTEINIZING HORMONE RELEASING HORMONE. Journal of Endocrinology. [Link]

-

Characterization of the site of cleavage of luteinizing hormone-releasing hormone under conditions of measurement in which LHRH degradation undergoes physiologically related change. PubMed. [Link]

-

Genetic Models for the Study of Luteinizing Hormone Receptor Function. PMC. [Link]

-

Transgenic and knockout mouse models for the study of luteinizing hormone and luteinizing hormone receptor function. PubMed. [Link]

-

LHRH-A and DA effect on GtH release from pituitary fragments of Amur sturgeon(Acipenser schrenckii) in vitro. Journal of Fishery Sciences of China. [Link]

-

In vitro LHRH release from superfused hypothalamus as a function of the rat estrous cycle: effect of progesterone. Semantic Scholar. [Link]

-

Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. MDPI. [Link]

-

An approach to the elucidation of metabolic breakdown products of the luteinizing hormone-releasing hormone. PubMed. [Link]

-

Gonadotropin-Releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). GLOWM. [Link]

-

Enzymatic degradation of luteinizing hormone releasing hormone (LHRH)/[D-Ala6]-LHRH in lung pneumocytes. PubMed. [Link]

-

Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Oxford Academic. [Link]

-

Effect of LHRH and its analogues on the progesterone secretion of human granulosa cells in vitro. PubMed. [Link]

-

Gonadotropin-Releasing Hormone (GnRH): Purpose & Testing. Cleveland Clinic. [https://my.clevelandclinic.org/health/body/22 GnRH-gonadotropin-releasing-hormone]([Link] GnRH-gonadotropin-releasing-hormone)

-

Antibodies to the binding site of the receptor for luteinizing hormone-releasing hormone (LHRH): generation with a synthetic decapeptide encoded by an RNA complementary to LHRH mRNA. PMC. [Link]

-

Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf. NIH. [Link]

-

Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. ecancer. [Link]

-

A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

-

The effect of various LHRHs on FSH release. l-LHRH-III significantly... ResearchGate. [Link]

-

LHRH-Targeted Drug Delivery Systems for Cancer Therapy. PMC. [Link]

-

Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf. [Link]

-

In vivo imaging of the GnRH pulse generator reveals a temporal order of neuronal activation and synchronization during each pulse. PMC. [Link]

-

Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf. NIH. [Link]

-

Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. ScienceDirect. [Link]

-

Synthesis of human growth hormone-releasing hormone via three-fragment serine/threonine ligation (STL). PubMed. [Link]

-

Luteinizing hormone changes in gonadotropin-releasing hormone antagonist protocol in in vitro fertilization cycles: A cross-sectional study. PMC. [Link]

-

Calcium imaging protocol. (A) Protocol design and representative plot... ResearchGate. [Link]

-

Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

-

NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. [Link]

-

Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review. PMC. [Link]

-

Luteinizing Hormone-Releasing Hormone (LHRH)-Conjugated Cancer Drug Delivery from Magnetite Nanoparticle-Modified Microporous Poly-Di-Methyl-Siloxane (PDMS) Systems for the Targeted Treatment of Triple Negative Breast Cancer Cells. PMC. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC. [Link]

-

Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]

-

GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands. PMC. [Link]

-

Calcium dynamics in gonadotropin-releasing hormone neurons. PubMed. [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 4. mdpi.com [mdpi.com]

- 5. genecards.org [genecards.org]

- 6. Synthesis and properties of human growth hormone fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. jneurosci.org [jneurosci.org]

- 9. Gene - GPR173 [maayanlab.cloud]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Enzymatic degradation of luteinizing hormone releasing hormone (LHRH)/[D-Ala6]-LHRH in lung pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium dynamics in gonadotropin-releasing hormone neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Luteinizing hormone changes in gonadotropin-releasing hormone antagonist protocol in in vitro fertilization cycles: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Analytical Profiling of the LHRH (2-10) Metabolite

Content Type: Technical Whitepaper Audience: Analytical Chemists, DMPK Scientists, and Peptide Drug Developers

Executive Summary

The LHRH (2-10) nonapeptide (Sequence: H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ ) is the primary metabolic degradation product of Gonadotropin-Releasing Hormone (GnRH/LHRH). Formed by the specific cleavage of the N-terminal pyroglutamic acid (pGlu) by Pyroglutamyl Peptidase I (PPI), this fragment represents a critical stability-indicating analyte in the development of LHRH agonist therapeutics (e.g., Leuprolide, Goserelin).

While often considered biologically inert regarding gonadotropin release, the structural characterization of LHRH (2-10) is essential for validating metabolic stability assays and establishing mass balance in pharmacokinetic studies. This guide details the physicochemical properties, structural dynamics, and validated protocols for the isolation and identification of this metabolite.

Physicochemical Profile

The removal of the N-terminal pGlu residue fundamentally alters the charge state and hydrophobicity of the peptide. Unlike the native LHRH, which has a blocked N-terminus, LHRH (2-10) possesses a free N-terminal amine on the Histidine residue, significantly shifting its isoelectric point.

Table 1: Comparative Physicochemical Properties

| Property | Native LHRH (1-10) | LHRH (2-10) Metabolite | Impact on Analysis |

| Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | H-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | Loss of pGlu (-111 Da) |

| Monoisotopic Mass | 1182.58 Da | 1071.55 Da | Distinct MS precursor shift |

| N-Terminus | Blocked (Lactam ring) | Free Amine (Histidine) | Increased polarity; pH-dependent solubility |

| Isoelectric Point (pI) | ~9.6 | ~10.5 | Altered retention in Cation Exchange |

| Hydrophobicity | Moderate | Reduced | Elutes earlier on Reverse Phase (C18) |

Structural Characterization

Primary Structure & Mass Spectrometry

Mass spectrometry is the gold standard for confirming the LHRH (2-10) structure. The loss of the pGlu residue results in a predictable mass shift, but the fragmentation pattern provides the definitive "fingerprint."

-

Precursor Ion: In positive ESI, LHRH (2-10) predominantly forms the [M+2H]²⁺ ion at m/z 536.8 and the [M+H]⁺ ion at m/z 1072.6 .

-

Fragmentation Logic:

-

y-ions: The C-terminus is identical to the native peptide. Therefore, the y-ion series (y1 to y8) remains identical to native LHRH.

-

b-ions: The N-terminus is truncated. All b-ions are shifted by exactly -111.03 Da compared to the native parent.

-

Conformational Dynamics (NMR & CD)

Native LHRH exhibits a characteristic Type II'

-

Impact of Truncation: The N-terminal pGlu in native LHRH is involved in a hydrogen bond network that stabilizes the folded conformation. NMR solution studies suggest that the (2-10) fragment retains the propensity for the Gly⁶-Leu⁷ turn but exhibits significantly higher conformational flexibility at the N-terminus (His-Trp region).

-

Biological Consequence: This loss of rigid N-terminal structure, combined with the loss of the pGlu contact point, is the primary structural cause for the fragment's drastically reduced receptor binding affinity (<0.1% of native).

Visualizing the Metabolic Pathway

The following diagram illustrates the enzymatic cleavage pathway and the resulting structural shift.

Figure 1: Enzymatic degradation pathway of LHRH by Pyroglutamyl Peptidase I, yielding the (2-10) metabolite.

Analytical Protocol: LC-MS/MS Quantification

Expert Insight: Standard reverse-phase conditions often result in peak tailing for LHRH (2-10) due to the free imidazole on the N-terminal Histidine interacting with residual silanols. The use of an ion-pairing agent (TFA) or a charged surface hybrid (CSH) column is recommended.

Sample Preparation

-

Matrix: Plasma or Cell Culture Supernatant.

-

Stabilization: Immediately add 1,10-Phenanthroline (enzyme inhibitor) to collection tubes to prevent ex vivo degradation of the parent LHRH into the (2-10) fragment during processing.

-

Extraction: Solid Phase Extraction (SPE) using a weak cation exchange (WCX) cartridge is superior to protein precipitation, as it concentrates the cationic peptide and removes phospholipids.

Chromatographic Conditions

-

Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Luna C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: Linear ramp to 40% B (LHRH 2-10 elutes ~3.5 min; Native ~4.2 min)

-

6-7 min: Wash 95% B

-

Mass Spectrometry Parameters (MRM)

For quantitative rigor, monitor the following transitions. The "Quantifier" is the most abundant fragment, while the "Qualifier" confirms identity.

| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Origin of Fragment |

| LHRH (2-10) | 536.8 [M+2H]²⁺ | 249.1 | 392.2 | y2 (Pro-Gly-NH₂) / y3 |

| Native LHRH | 591.8 [M+2H]²⁺ | 249.1 | 220.1 | y2 / b2 |

Workflow Visualization

Figure 2: Validated analytical workflow for the isolation and quantification of LHRH (2-10).

References

-

National Center for Biotechnology Information (NCBI). Pyroglutamyl-peptidase I: Enzyme Entry EC 3.4.19.3. [Link]

-

Newton, C. et al. Degradation of luteinizing hormone-releasing hormone (LHRH) by pituitary plasma membrane enzymes. Journal of Endocrinology. [Link]

-

Sealfon, S.C. et al. Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews. [Link]

-

University of Queensland. In vivo pharmacological evaluation of a lactose-conjugated luteinizing hormone releasing hormone analogue. (Contains validated LC-MS methods for LHRH metabolites). [Link]

-

SCIEX Technical Notes. Achieving low-pg/mL quantitation of leuprolide in human plasma. (Reference for LHRH agonist MS parameters). [Link]

The Enigmatic Role of LHRH Fragments in Oncology: A Technical Guide to LHRH (2-10) and its Therapeutic Lineage

For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Preamble: Beyond the Decapeptide

The targeting of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor has become a cornerstone of endocrine therapy for hormone-sensitive cancers, notably prostate and breast cancer.[1][2] The canonical approach involves the use of full-length LHRH agonists and antagonists to modulate the hypothalamic-pituitary-gonadal axis, inducing a state of medical castration.[3][4] However, the biological landscape of LHRH extends beyond the intact decapeptide. Metabolites and fragments of LHRH, such as the nonapeptide LHRH (2-10), represent an under-explored frontier with potential implications for diagnostics, drug design, and our fundamental understanding of LHRH receptor signaling in oncological settings.

This technical guide eschews a conventional review structure. Instead, it embarks on a focused exploration of LHRH (2-10), examining its identity as a metabolic byproduct and its theoretical therapeutic relevance. From this core, we expand to the broader, more established applications of LHRH-based therapies that have evolved from our understanding of the parent molecule. Our objective is to provide a nuanced, technically-grounded perspective for the researcher actively engaged in the development of next-generation cancer therapeutics.

The LHRH (2-10) Fragment: A Metabolite in the Shadows

The native LHRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a fleeting existence in plasma, with a half-life of only 2 to 4 minutes.[2] This rapid degradation is a critical factor that necessitated the development of more stable synthetic analogs for therapeutic use.[2][5] Enzymatic cleavage is a primary route of metabolism, and while various breakdown products exist, there is evidence to suggest that LHRH-like immunoreactivity detected in urine may correspond to the LHRH (2-10) fragment rather than the intact hormone.[6]

This observation positions LHRH (2-10) primarily as a metabolite. Its therapeutic potential as a standalone agent has not been a major focus of research, and there is a conspicuous absence of preclinical or clinical trials evaluating it for oncological applications. The logical line of inquiry, therefore, shifts from "Is LHRH (2-10) a therapeutic?" to "What are the implications of this fragment's existence?".

1.1 Biological Activity and Receptor Affinity: A Theoretical Framework

Early studies on LHRH fragments, primarily from the 1970s, demonstrated that certain C-terminal fragments of potent LHRH analogs could retain a degree of biological activity, such as inducing ovulation in animal models.[7][8] This suggests that the entire decapeptide sequence is not strictly essential for receptor interaction and activation.

However, the affinity of these smaller fragments is generally lower than that of the full-length parent molecule or its stabilized synthetic analogs. For LHRH (2-10), the loss of the N-terminal pyroglutamic acid is significant, as this residue is known to be important for receptor binding and protection against degradation. It is plausible that LHRH (2-10) possesses some residual, low-affinity binding capacity for the LHRH receptor.

Hypothetical Implications for Oncology:

-

Competitive Inhibition: Could endogenous or exogenous LHRH (2-10) act as a weak competitive antagonist, subtly modulating the effects of the full-length hormone or therapeutic analogs at the tumor site?

-

Biomarker Potential: Could the levels of LHRH (2-10) in plasma or urine serve as a biomarker for the metabolic rate of LHRH-based therapies, offering insights into drug clearance and patient-specific dosing?

-

Foundation for Analog Design: Does the structure of LHRH (2-10) offer any insights for the design of novel, smaller, and perhaps more tissue-penetrant LHRH receptor ligands?

These questions remain speculative and underscore the need for further basic research into the pharmacology of LHRH fragments. The field's trajectory has, for valid reasons of stability and potency, focused on modifying the full decapeptide.

The Rationale for LHRH Receptor Targeting in Oncology

The therapeutic utility of LHRH-based agents in cancer stems from the overexpression of LHRH receptors on the surface of various tumor cells, a feature not shared by most healthy tissues outside of the pituitary gland.[9][10] This differential expression provides a molecular target for both endocrine manipulation and targeted drug delivery.

LHRH Receptor Expression in Malignancies:

| Cancer Type | Approximate Percentage of Tumors Expressing LHRH Receptors |

| Ovarian Cancer | ~80-90% |

| Endometrial Cancer | ~80% |

| Prostate Cancer | ~86% |

| Breast Cancer | ~50% |

| Pancreatic Cancer | High prevalence reported |

| Melanoma | Expression demonstrated |

| Glioblastoma | Expression demonstrated |

This table synthesizes data from multiple sources for illustrative purposes.[5][9][10]

The presence of these receptors on tumor cells allows for two primary therapeutic strategies:

-

Indirect Action: Modulation of the pituitary-gonadal axis to reduce circulating levels of sex hormones that act as growth factors for hormone-dependent tumors.[3]

-

Direct Action: Direct engagement of LHRH receptors on cancer cells to trigger anti-proliferative and apoptotic signaling pathways.[11]

Mechanisms of Action: A Dual Approach

The anti-tumor effects of LHRH-based therapies are multifaceted, involving both systemic hormonal suppression and direct cellular actions.

3.1 Indirect (Pituitary) Mechanism

This is the classical and most well-understood mechanism.

-

LHRH Agonists: Chronic administration of LHRH agonists (e.g., Leuprolide, Goserelin) leads to an initial surge in LH and FSH, followed by downregulation and desensitization of pituitary LHRH receptors.[12] This results in a profound and sustained suppression of testosterone and estrogen production, achieving a state of "medical castration."

-

LHRH Antagonists: These agents (e.g., Degarelix) competitively block pituitary LHRH receptors, leading to an immediate and rapid reduction in LH, FSH, and consequently, sex steroid levels, without the initial flare associated with agonists.[4]

3.2 Direct (Tumor Cell) Mechanism

Mounting evidence indicates that LHRH analogs can directly inhibit cancer cell growth, independent of their effects on the pituitary.[11] In contrast to the pituitary LHRH receptor, which is coupled to a Gαq/11 protein, the LHRH receptor in tumor cells is often coupled to a Gαi protein.[11]

Activation of this pathway can lead to:

-

Inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

-

Activation of phosphotyrosine phosphatases.

-

Inhibition of mitogen-activated protein kinase (MAPK) signaling cascades.

This direct anti-proliferative effect is a key rationale for exploring LHRH-based therapies in hormone-independent cancers that still express the receptor.

Signaling Pathway Diagram: LHRH Receptor Action

Caption: Dual signaling of LHRH analogs in pituitary and tumor cells.

The Evolution to Targeted Cytotoxic LHRH Analogs

The high expression of LHRH receptors on cancer cells, coupled with their ability to internalize upon ligand binding, makes them ideal candidates for a "Trojan horse" strategy.[9] This has led to the development of peptide-drug conjugates (PDCs), where a potent cytotoxic agent is linked to an LHRH analog. This approach aims to deliver the chemotherapy payload directly to the tumor, increasing efficacy while minimizing systemic toxicity.

A prominent example is AEZS-108 (Zoptarelin Doxorubicin) , which consists of the LHRH agonist [D-Lys6]LHRH chemically linked to doxorubicin.[13][14]

4.1 Preclinical Evidence for LHRH-PDCs

Numerous preclinical studies have validated the efficacy of this targeted approach.

| Compound | Cancer Model | Key Findings |

| AEZS-108 | DU-145 Castration-Resistant Prostate Cancer (in vivo) | 90.5% tumor growth inhibition, significantly greater than doxorubicin alone or in unconjugated combination.[13][14] |

| AEZS-108 | DU-145 Castration-Resistant Prostate Cancer (in vitro) | 61.2% inhibition of cell proliferation and a 46% increase in apoptosis.[13][14] |

| AN-207 (pyrrolino-DOX conjugate) | ES-2 Ovarian Cancer (LHRH-R positive) | Dose-dependent cell death at 2-10 nM, with minimal effect on LHRH-R negative cells. |

| AN-152 (earlier name for AEZS-108) | OVCAR-3 Ovarian Cancer (in vivo) | Tumor size reduced to 63-67% of baseline, versus 231-238% in controls.[5] |

These studies consistently demonstrate receptor-dependent uptake and cytotoxicity, highlighting the specificity of the targeting strategy.[5]

4.2 Experimental Protocol: Competitive Binding Assay

A fundamental experiment to validate the receptor-mediated uptake of a targeted LHRH analog is the competitive binding assay.

Objective: To determine if the binding of a labeled LHRH conjugate to cancer cells can be displaced by an excess of unlabeled LHRH, proving the interaction is specific to the LHRH receptor.

Methodology:

-

Cell Culture: Culture LHRH receptor-positive cancer cells (e.g., DU-145, OVCAR-3) to near confluence in appropriate media.

-

Ligand Preparation: Prepare a radiolabeled or fluorescently-labeled LHRH analog (the "hot" ligand) at a fixed concentration. Prepare a series of dilutions of the unlabeled LHRH analog (the "cold" ligand) at concentrations ranging from 1000x lower to 1000x higher than the hot ligand.

-